(2S)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid

Catalog No.
S6610409
CAS No.
1001179-33-4
M.F
C17H24ClNO4
M. Wt
341.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-...

CAS Number

1001179-33-4

Product Name

(2S)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid

IUPAC Name

(2S)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid

Molecular Formula

C17H24ClNO4

Molecular Weight

341.8 g/mol

InChI

InChI=1S/C17H24ClNO4/c1-11(2)19(16(22)23-17(3,4)5)10-14(15(20)21)12-6-8-13(18)9-7-12/h6-9,11,14H,10H2,1-5H3,(H,20,21)/t14-/m1/s1

InChI Key

GQWRBNJRKSPGTF-CQSZACIVSA-N

SMILES

CC(C)N(CC(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)N(CC(C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C

Isomeric SMILES

CC(C)N(C[C@H](C1=CC=C(C=C1)Cl)C(=O)O)C(=O)OC(C)(C)C

The compound (2S)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid is a synthetic derivative of amino acids, characterized by its unique structural features. It contains a chiral center at the second carbon, which contributes to its stereochemistry and biological activity. The presence of a tert-butoxycarbonyl group serves as a protective moiety for the amine functionality, while the isopropyl group enhances lipophilicity, potentially affecting its pharmacokinetic properties. The 4-chlorophenyl substituent is significant for modulating biological interactions and enhancing the compound's efficacy in various applications.

As with any new compound, it is advisable to handle (2S)-3-[tert-Butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid with caution following standard laboratory safety protocols. Information on specific hazards associated with this molecule is not available, but the following general guidelines can be applied:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Store the compound in a cool, dry place according to recommended storage conditions for similar organic molecules.
  • Dispose of waste according to institutional guidelines for chemical waste disposal.
Typical of amino acids and their derivatives:

  • Hydrolysis: Under acidic or basic conditions, the tert-butoxycarbonyl group can be removed, yielding the free amine.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Peptide Bond Formation: It can undergo coupling reactions with other amino acids or peptides to form larger peptide chains.
  • Decarboxylation: In specific conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of an amine.

These reactions are fundamental in organic synthesis and medicinal chemistry, allowing for the modification of the compound for desired biological activities.

The biological activity of (2S)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid primarily stems from its structural components. Compounds with similar structures often exhibit:

  • Antioxidant Properties: Many amino acid derivatives have been shown to scavenge free radicals and reduce oxidative stress in biological systems .
  • Anticancer Activity: Some studies indicate that similar compounds can inhibit cancer cell proliferation by inducing apoptosis or disrupting metabolic pathways .
  • Antimicrobial Effects: Variants of this compound may demonstrate activity against various pathogens through mechanisms that disrupt cellular integrity or function.

Several methods can be employed to synthesize this compound:

  • Boc Protection: The initial step involves protecting the amine group using tert-butoxycarbonyl chloride in the presence of a base.
  • Amino Acid Coupling: The protected amine can be coupled with 4-chlorophenylpropanoic acid using standard peptide coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Deprotection: Finally, selective deprotection of the tert-butoxycarbonyl group can be achieved using acidic conditions to yield the final product.

These methods highlight the versatility and efficiency of modern synthetic organic chemistry techniques.

The applications of (2S)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid span various fields:

  • Pharmaceutical Development: Its potential as a drug candidate for treating diseases such as cancer or metabolic disorders due to its biological activity.
  • Biochemical Research: Used as a building block in peptide synthesis for studying protein interactions and functions.
  • Agricultural Chemistry: Investigated for potential use as a biopesticide or growth regulator due to its antimicrobial properties.

Interaction studies focus on understanding how this compound interacts with biological macromolecules:

  • Protein Binding Studies: Evaluating how well it binds to target proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Assessing its ability to inhibit specific enzymes involved in metabolic pathways can reveal therapeutic potential.
  • Molecular Docking Studies: Computational approaches can predict binding affinities and orientations when interacting with receptors or enzymes .

These studies are crucial for optimizing drug design and understanding pharmacodynamics.

Several compounds share structural similarities with (2S)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid, allowing for comparative analysis:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-ChlorophenylalanineChlorophenyl groupAnticancerDirectly involved in protein synthesis
IsopropylphenylalanineIsopropyl and phenyl groupsAntioxidantEnhanced lipophilicity
Boc-LysineSimilar protective groupPeptide synthesisVersatile building block

Uniqueness

The unique combination of the tert-butoxycarbonyl protective group, isopropyl side chain, and 4-chlorophenyl moiety confers distinct properties that may not be present in other compounds. This specificity could lead to unique interactions within biological systems, making it a valuable candidate for further research in drug development and biochemical applications.

XLogP3

3.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

341.1393859 g/mol

Monoisotopic Mass

341.1393859 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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